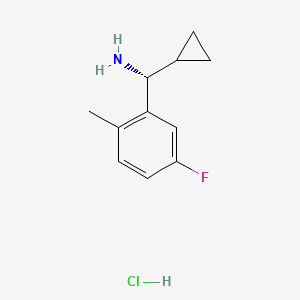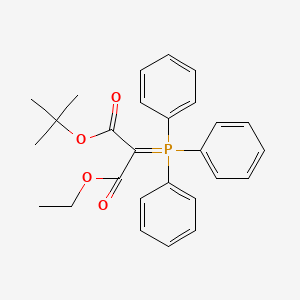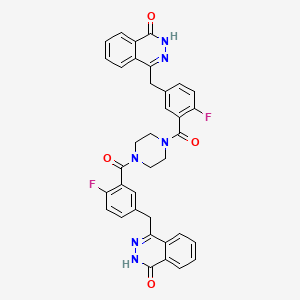
(R)-Cyclopropyl(5-fluoro-2-methylphenyl)methanamine hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Cyclopropyl(5-fluoro-2-methylphenyl)methanamine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclopropyl group attached to a methanamine moiety, with a 5-fluoro-2-methylphenyl substituent. The hydrochloride salt form enhances its stability and solubility, making it suitable for various experimental and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-Cyclopropyl(5-fluoro-2-methylphenyl)methanamine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Introduction of the Fluoro and Methyl Groups: The 5-fluoro-2-methylphenyl group can be synthesized via electrophilic aromatic substitution reactions, where fluorine and methyl groups are introduced onto a benzene ring.
Attachment of the Methanamine Moiety: The methanamine group can be attached through reductive amination, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent.
Formation of the Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-Cyclopropyl(5-fluoro-2-methylphenyl)methanamine hydrochloride involves scaling up the laboratory synthesis methods. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
®-Cyclopropyl(5-fluoro-2-methylphenyl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups onto the aromatic ring or the cyclopropyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Applications De Recherche Scientifique
®-Cyclopropyl(5-fluoro-2-methylphenyl)methanamine hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, particularly in the development of new pharmaceuticals targeting specific receptors or enzymes.
Industry: The compound is utilized in the production of specialty chemicals, agrochemicals, and materials science research.
Mécanisme D'action
The mechanism of action of ®-Cyclopropyl(5-fluoro-2-methylphenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group and the aromatic ring contribute to its binding affinity and specificity. The compound may act as an agonist or antagonist, modulating the activity of its target and influencing downstream signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-Cyclopropyl(4-fluoro-2-methylphenyl)methanamine hydrochloride
- ®-Cyclopropyl(5-chloro-2-methylphenyl)methanamine hydrochloride
- ®-Cyclopropyl(5-fluoro-3-methylphenyl)methanamine hydrochloride
Uniqueness
®-Cyclopropyl(5-fluoro-2-methylphenyl)methanamine hydrochloride is unique due to the specific positioning of the fluoro and methyl groups on the aromatic ring, which can significantly influence its chemical reactivity and biological activity. The cyclopropyl group also imparts distinct steric and electronic properties, differentiating it from other similar compounds.
Propriétés
Formule moléculaire |
C11H15ClFN |
|---|---|
Poids moléculaire |
215.69 g/mol |
Nom IUPAC |
(R)-cyclopropyl-(5-fluoro-2-methylphenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C11H14FN.ClH/c1-7-2-5-9(12)6-10(7)11(13)8-3-4-8;/h2,5-6,8,11H,3-4,13H2,1H3;1H/t11-;/m1./s1 |
Clé InChI |
UOWXGHYUQDPJJT-RFVHGSKJSA-N |
SMILES isomérique |
CC1=C(C=C(C=C1)F)[C@@H](C2CC2)N.Cl |
SMILES canonique |
CC1=C(C=C(C=C1)F)C(C2CC2)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1S,2R)-1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL](/img/structure/B15235210.png)

![(2S)-1-[(3R)-3-[[(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoyl]amino]-4-hydroxy-2-methylbutan-2-yl]pyrrolidine-2-carboxylic acid](/img/structure/B15235224.png)



![tert-butyl N-[(1R,3R,6S)-7-azabicyclo[4.1.0]heptan-3-yl]carbamate](/img/structure/B15235263.png)

![(1R,2S)-1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL](/img/structure/B15235277.png)



